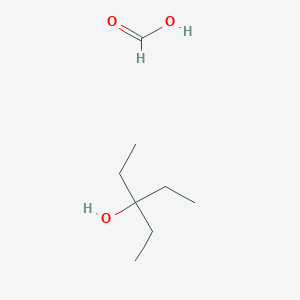![molecular formula C9H8N2OS2 B14684541 [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate CAS No. 36817-02-4](/img/structure/B14684541.png)
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate is an organic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzamide with methyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocyanates or other functionalized products.
Applications De Recherche Scientifique
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include the modulation of signaling cascades, alteration of gene expression, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate can be compared with other sulfur-containing compounds, such as:
Thiourea: Similar in containing sulfur and nitrogen but differs in its reactivity and applications.
Thiocarbamates: Share structural similarities but have distinct chemical properties and uses.
Sulfonamides: Contain sulfur and nitrogen but are primarily used as antibiotics.
Propriétés
Numéro CAS |
36817-02-4 |
|---|---|
Formule moléculaire |
C9H8N2OS2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
(2-carbamoylphenyl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H8N2OS2/c10-5-13-6-14-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H2,11,12) |
Clé InChI |
XEUIZGVGAXYFKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)SCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



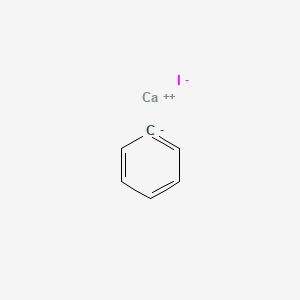
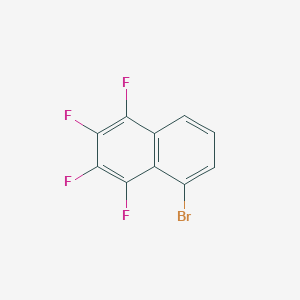
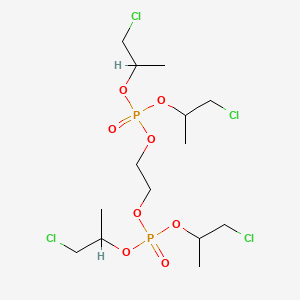
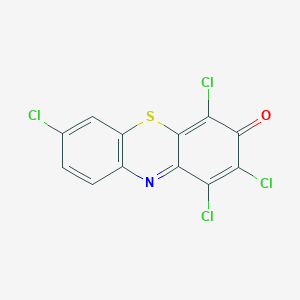


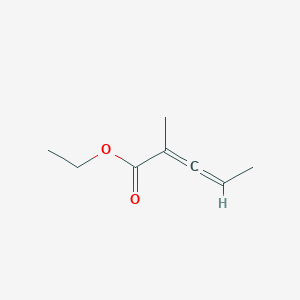
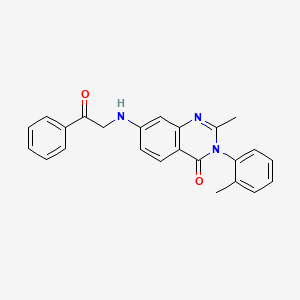
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
